Cas no 210576-58-2 (5-(bromomethyl)-2-chloro-1,3-thiazole)

5-(Bromomethyl)-2-chloro-1,3-thiazole is a versatile heterocyclic compound featuring both bromomethyl and chloro functional groups on a thiazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions, where the bromomethyl group offers reactivity for further functionalization. The chloro substituent enhances its utility in cross-coupling and heterocyclic derivatization. Its stability under standard storage conditions and compatibility with a range of reagents make it suitable for pharmaceutical and agrochemical applications. The compound’s well-defined reactivity profile allows for precise modifications, enabling the synthesis of complex thiazole-based scaffolds.
5-(bromomethyl)-2-chloro-1,3-thiazole structure
210576-58-2 structure
Product Name:5-(bromomethyl)-2-chloro-1,3-thiazole
CAS No:210576-58-2
MF:C4H3BrClNS
MW:212.495317697525
MDL:MFCD20483593
CID:1398064
PubChem ID:10130560
Update Time:2025-05-27

5-(bromomethyl)-2-chloro-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(bromomethyl)-2-chloro-1,3-thiazole
    • 5-(Bromomethyl)-2-chlorothiazole
    • OWPROLAUPCMXRS-UHFFFAOYSA-N
    • DTXSID30436015
    • MFCD20483593
    • DB-168012
    • Thiazole, 5-(bromomethyl)-2-chloro-
    • EN300-366930
    • AKOS017977309
    • SCHEMBL507433
    • 5-Bromomethyl-2-chloro-thiazole
    • SY222476
    • 210576-58-2
    • MDL: MFCD20483593
    • Inchi: 1S/C4H3BrClNS/c5-1-3-2-7-4(6)8-3/h2H,1H2
    • InChI Key: OWPROLAUPCMXRS-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(S1)Cl

Computed Properties

  • Exact Mass: 210.88589
  • Monoisotopic Mass: 210.88581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 82.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 12.89

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